KR-60436

Description

Properties

CAS No. |

1049741-98-1 |

|---|---|

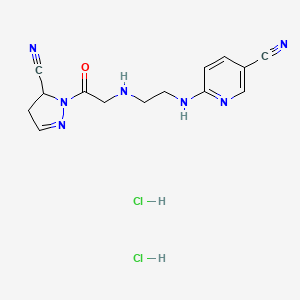

Molecular Formula |

C14H17Cl2N7O |

Molecular Weight |

370.2 g/mol |

IUPAC Name |

6-[2-[[2-(3-cyano-3,4-dihydropyrazol-2-yl)-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride |

InChI |

InChI=1S/C14H15N7O.2ClH/c15-7-11-1-2-13(19-9-11)18-6-5-17-10-14(22)21-12(8-16)3-4-20-21;;/h1-2,4,9,12,17H,3,5-6,10H2,(H,18,19);2*1H |

InChI Key |

BJZVCDOBOVMQCV-UHFFFAOYSA-N |

Canonical SMILES |

C1C=NN(C1C#N)C(=O)CNCCNC2=NC=C(C=C2)C#N.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of KR-60436: An In-Depth Technical Guide

Introduction

KR-60436 is identified as a novel, reversible proton pump inhibitor. This classification distinguishes it from the widely used class of irreversible proton pump inhibitors (PPIs), such as omeprazole and lansoprazole. While specific details on the molecular interactions of this compound are not extensively available in the public domain, its mechanism can be understood within the broader context of reversible inhibition of the gastric H+/K+-ATPase. This guide will provide a detailed overview of the presumed mechanism of action of this compound, drawing parallels with the well-characterized class of reversible PPIs known as Potassium-Competitive Acid Blockers (P-CABs).

Core Mechanism: Reversible Inhibition of the Gastric H+/K+-ATPase

The primary target of this compound is the H+/K+-ATPase, an enzyme located in the secretory canaliculi of parietal cells in the stomach lining. This enzyme, often referred to as the proton pump, is the final step in the pathway of gastric acid secretion. It actively transports hydrogen ions (H+) from the parietal cell into the gastric lumen in exchange for potassium ions (K+).

Unlike traditional PPIs that form covalent, irreversible bonds with the proton pump, this compound is characterized by its reversible inhibition. This suggests a mechanism where the inhibitor binds to the enzyme through non-covalent interactions, such as ionic bonds, hydrogen bonds, and van der Waals forces. This reversible binding allows for a more rapid onset and offset of action compared to irreversible inhibitors.

Signaling Pathway and Molecular Interaction

Based on its classification as a reversible proton pump inhibitor, this compound is likely a Potassium-Competitive Acid Blocker (P-CAB). The mechanism of action for P-CABs is well-established and involves competition with potassium ions for binding to the H+/K+-ATPase.

Signaling Pathway of H+/K+-ATPase Inhibition by this compound (Presumed as a P-CAB)

KR-60436: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Chemical Structure, Properties, and Pharmacological Profile of a Reversible Proton Pump Inhibitor

Abstract

KR-60436 is a novel, reversible proton pump inhibitor (PPI) that has demonstrated significant potential in the regulation of gastric acid secretion. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis and biological evaluation are presented, along with a summary of its pharmacokinetic profile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug development, particularly those focused on acid-related gastrointestinal disorders.

Chemical Structure and Properties

This compound, identified as 1-(((2-((5-Cyano-2-pyridinyl)amino)ethyl)amino)acetyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile, is a small molecule with a distinct chemical architecture that underpins its biological activity.

Chemical Identifiers:

-

IUPAC Name: 1-(((2-((5-Cyano-2-pyridinyl)amino)ethyl)amino)acetyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile

-

Molecular Formula: C₁₄H₁₅N₇O[1]

-

Molecular Weight: 297.32 g/mol [1]

-

SMILES: c1cc(NCCNCC(=O)N2C(CC=N2)C#N)ncc1C#N[1]

-

InChI Key: XNYVGGJJENHRBZ-UHFFFAOYSA-N[1]

A summary of the key chemical and physical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅N₇O | [1] |

| Molecular Weight | 297.32 g/mol | [1] |

| Stereochemistry | Racemic | [1] |

| Optical Activity | (+/-) | [1] |

| Defined Stereocenters | 1 | [1] |

| Charge | 0 | [1] |

Pharmacological Profile

This compound is classified as a reversible proton pump inhibitor. Its primary mechanism of action involves the inhibition of the gastric H+/K+ ATPase, the enzyme responsible for the final step in gastric acid secretion.

Mechanism of Action

Unlike irreversible PPIs that form covalent bonds with the proton pump, this compound exhibits a reversible binding mode. This characteristic allows for a more controlled and potentially safer modulation of gastric acid levels. The inhibition of the H+/K+ ATPase leads to a decrease in the secretion of hydrochloric acid into the gastric lumen, thereby raising the intragastric pH.

Pharmacodynamics

Studies have shown that this compound effectively suppresses gastric acid secretion. Its reversible nature suggests a duration of action that is more closely tied to its plasma concentration, offering a different therapeutic profile compared to conventional PPIs.

Pharmacokinetics

Pharmacokinetic studies in rats have revealed that this compound exhibits dose-independent pharmacokinetics following both intravenous and oral administration. A key finding is the significant gastrointestinal first-pass effect, which is a critical consideration for its oral bioavailability.[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route of Administration | Dose Range | Value | Reference |

| Dose-Normalized AUC | Intravenous | 5, 10, 20 mg/kg | 83.0-104 µg.min/mL (based on 5 mg/kg) | [1] |

| Dose-Normalized AUC | Oral | 20, 50, 100 mg/kg | 78.4-96.8 µg.min/mL (based on 20 mg/kg) | [1] |

| Absolute Oral Bioavailability (F) | Oral | 20 mg/kg | 18.8% | [1] |

| Gastrointestinal First-Pass Effect | Oral | 20 mg/kg | ~80% of oral dose | [1] |

| Gastric First-Pass Effect | Oral | 20 mg/kg | ~25% of oral dose | [1] |

| Hepatic First-Pass Effect | Intraportal | 20 mg/kg | ~22% of absorbed dose | [1] |

Signaling Pathways and Experimental Workflows

The primary signaling pathway targeted by this compound is the gastric acid secretion pathway, which is regulated by various secretagogues such as histamine, acetylcholine, and gastrin. This compound directly inhibits the final effector of this pathway, the H+/K+ ATPase.

Experimental Protocols

Synthesis of this compound

Note: A detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature. The following is a generalized protocol based on the synthesis of similar aminopyrazole carbonitrile derivatives.

General Procedure for the Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Derivatives:

A multi-component, one-pot reaction is a common and efficient method for the synthesis of this class of compounds.

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of a suitable benzaldehyde derivative, malononitrile, and a phenylhydrazine derivative.

-

Catalyst and Solvent: Add a catalyst, such as a modified layered double hydroxide (LDH), and a solvent system, typically a mixture of water and ethanol.

-

Reaction Conditions: Stir the mixture at a moderately elevated temperature (e.g., 55°C).

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product can be collected by filtration.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or dioxane) to obtain the desired 5-amino-1H-pyrazole-4-carbonitrile derivative.

Characterization of the final product should be performed using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro H+/K+ ATPase Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of the proton pump.

Materials:

-

H+/K+ ATPase enzyme preparation (e.g., from porcine or rabbit gastric microsomes)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Omeprazole (as a positive control)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

ATP (adenosine triphosphate) solution

-

MgCl₂ and KCl solutions

-

Reagents for measuring inorganic phosphate (Pi) release (e.g., Fiske-Subbarow reagent or a malachite green-based assay kit)

-

96-well microplate and plate reader

Procedure:

-

Enzyme Preparation: Prepare the H+/K+ ATPase enzyme from gastric mucosal scrapings by homogenization and differential centrifugation. Determine the protein concentration of the enzyme preparation.

-

Pre-incubation: In a microplate, add the assay buffer, MgCl₂, KCl, and varying concentrations of this compound or the control compound. Add the enzyme preparation to each well. Pre-incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Initiation: Initiate the enzymatic reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid or the reagent from the Pi assay kit).

-

Phosphate Detection: Measure the amount of inorganic phosphate released from the hydrolysis of ATP using a colorimetric method. Read the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of H+/K+ ATPase inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of enzyme activity).

In Vivo Gastric Acid Secretion Assay in Anesthetized Rats

This assay evaluates the effect of this compound on gastric acid secretion in a living organism.

Materials:

-

Sprague-Dawley rats

-

Anesthetic (e.g., urethane)

-

This compound solution for administration (intravenous or oral)

-

Gastric perfusion pump

-

pH electrode and meter

-

Saline solution

-

Stimulant for gastric acid secretion (e.g., histamine, pentagastrin, or bethanechol)

Procedure:

-

Animal Preparation: Anesthetize the rats. Perform a tracheotomy to ensure a clear airway. Cannulate the esophagus and the duodenum for gastric lumen perfusion.

-

Basal Acid Secretion: Perfuse the stomach with saline at a constant rate. Collect the perfusate at regular intervals (e.g., every 15 minutes) and measure the pH and titratable acidity to determine the basal acid output.

-

Drug Administration: Administer this compound intravenously or orally at various doses.

-

Stimulated Acid Secretion: After a suitable period for drug absorption, infuse a stimulant of gastric acid secretion (e.g., histamine) intravenously at a constant rate.

-

Measurement of Acid Output: Continue to collect the gastric perfusate at regular intervals and measure the acid output.

-

Data Analysis: Compare the stimulated gastric acid output in the this compound-treated groups to the vehicle-treated control group. Calculate the percentage of inhibition of acid secretion for each dose of this compound.

Pharmacokinetic Study in Rats

This protocol outlines the methodology for determining the pharmacokinetic profile of this compound.

Materials:

-

Sprague-Dawley rats with cannulated jugular veins

-

This compound for intravenous and oral administration

-

Blood collection tubes (containing anticoagulant)

-

Centrifuge

-

Analytical instruments for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Animal Dosing:

-

Intravenous Group: Administer this compound as a bolus injection through the jugular vein cannula at different dose levels.

-

Oral Group: Administer this compound by oral gavage at different dose levels.

-

-

Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) after drug administration.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:

-

Area under the plasma concentration-time curve (AUC)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Half-life (t₁/₂)

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Absolute oral bioavailability (F)

-

Conclusion

This compound is a promising reversible proton pump inhibitor with a well-defined chemical structure and demonstrated efficacy in preclinical models. Its dose-independent pharmacokinetics and significant first-pass metabolism are important considerations for its further development. The experimental protocols provided in this guide offer a framework for the synthesis and comprehensive evaluation of this compound and similar compounds. Further research into its specific interactions with the H+/K+ ATPase and its long-term efficacy and safety profile will be crucial in determining its clinical potential.

References

KR-60436: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

KR-60436 is identified as a reversible proton pump inhibitor, a class of drugs that targets the gastric hydrogen-potassium ATPase (H+/K+ ATPase). This enzyme is the final step in the pathway of gastric acid secretion from parietal cells in the stomach lining. Unlike irreversible proton pump inhibitors that form a covalent bond with the enzyme, this compound is designed to inhibit the proton pump in a reversible manner. This technical guide synthesizes the available information on the target identification and validation of this compound, providing a framework for understanding its mechanism of action and the experimental approaches used to characterize such compounds. Due to the limited publicly available data specific to this compound, this report includes representative methodologies and data for analogous reversible proton pump inhibitors to provide a comprehensive overview of the field.

Target Identification: The Gastric H+/K+ ATPase

The primary molecular target of this compound is the gastric H+/K+ ATPase, an enzyme embedded in the apical membrane of gastric parietal cells. This enzyme plays a crucial role in the secretion of hydrochloric acid into the stomach lumen by actively transporting H+ ions out of the parietal cell in exchange for K+ ions.

Signaling Pathway for Gastric Acid Secretion

The regulation of H+/K+ ATPase activity is a complex process involving multiple signaling pathways. Stimulation of gastric acid secretion can be initiated by various secretagogues, including histamine, acetylcholine, and gastrin. These molecules bind to their respective receptors on the parietal cell surface, triggering downstream signaling cascades that ultimately lead to the translocation and activation of the H+/K+ ATPase at the secretory canaliculi.

Target Validation

Target validation for a compound like this compound involves demonstrating its direct interaction with and inhibition of the H+/K+ ATPase, and subsequently, its effect on gastric acid secretion in cellular and in vivo models.

In Vitro Enzyme Inhibition

The most direct evidence for target engagement comes from in vitro assays using isolated H+/K+ ATPase. While specific quantitative data for this compound is not publicly available, the following table summarizes representative data that would be generated in such studies.

| Parameter | Description | Representative Value |

| IC50 | The concentration of this compound required to inhibit 50% of the H+/K+ ATPase activity. | Data not publicly available |

| Ki | The inhibition constant, indicating the binding affinity of this compound to the H+/K+ ATPase. | Data not publicly available |

| Mechanism of Inhibition | The mode by which this compound inhibits the enzyme (e.g., competitive, non-competitive, uncompetitive). | Reversible |

Cellular Assays

Cell-based assays using primary parietal cells or gastric glands can be used to assess the effect of this compound on acid secretion in a more physiological context. These assays typically measure the accumulation of a weak base, such as aminopyrine, as an indicator of acid production.

In Vivo Studies

Animal models are crucial for validating the efficacy of a proton pump inhibitor. A pharmacokinetic study in rats has provided some in vivo data for this compound.

| Parameter | Route of Administration | Dose (mg/kg) | Value |

| Absolute Oral Bioavailability (F) | Oral | 20 | 18.8%[1] |

| Hepatic First-Pass Effect | Intraportal | 20 | ~22%[1] |

| Gastrointestinal First-Pass Effect | Oral | 20 | ~80%[1] |

Experimental Protocols

Detailed experimental protocols for this compound have not been published. The following are representative protocols for key experiments used in the identification and validation of reversible proton pump inhibitors.

Preparation of H+/K+ ATPase-Enriched Microsomes

A common source for the H+/K+ ATPase enzyme is the gastric mucosa of animals such as hogs or rabbits.

Workflow for H+/K+ ATPase-Enriched Microsome Preparation

In Vitro H+/K+ ATPase Inhibition Assay

This assay measures the activity of the H+/K+ ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, and KCl.

-

Enzyme and Inhibitor Incubation: Add the H+/K+ ATPase-enriched microsomes to the reaction buffer with varying concentrations of this compound or a vehicle control. Incubate for a defined period at 37°C.

-

Initiation of Reaction: Start the enzymatic reaction by adding ATP to the mixture.

-

Termination of Reaction: Stop the reaction after a specific time by adding a quenching solution (e.g., trichloroacetic acid).

-

Phosphate Detection: Measure the amount of released inorganic phosphate using a colorimetric method, such as the Fiske-Subbarow method.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Determination of Reversible Inhibition

To confirm the reversible nature of inhibition by this compound, a washout experiment can be performed.

Workflow for Reversibility Assay

Conclusion

This compound has been identified as a reversible inhibitor of the gastric H+/K+ ATPase, positioning it as a potential therapeutic agent for acid-related disorders. While the publicly available data on this compound is limited, the established methodologies for studying proton pump inhibitors provide a clear path for its further characterization. The key steps in its validation would involve quantitative assessment of its in vitro potency and mechanism of inhibition, followed by robust in vivo studies to establish its efficacy and safety profile. The reversible nature of its interaction with the proton pump may offer a distinct clinical profile compared to irreversible inhibitors, potentially leading to a different duration of action and side-effect profile. Further research and publication of specific data for this compound are necessary to fully elucidate its therapeutic potential.

References

Unraveling the In Vitro Profile of KR-60436: A Review of Available Data

A comprehensive review of publicly accessible scientific literature and databases reveals a significant lack of information regarding the in vitro activity of the compound designated KR-60436. While the user's request sought an in-depth technical guide on this topic, extensive searches did not yield specific data on its bioactivity, mechanism of action, or associated experimental protocols under this identifier.

The available information on this compound is limited to a single study identifying it as a novel reversible proton pump inhibitor. This research focused on the pharmacokinetic properties of this compound in rats, detailing its absorption, distribution, metabolism, and excretion. However, this study did not provide any in vitro data that would be necessary to construct a technical guide as requested.

Searches for this compound in the context of other potential activities, such as GSK-3β inhibition, or for alternative chemical names or identifiers that might link to published in vitro studies, were also unsuccessful. It is plausible that this compound is an internal designation used by the originating institution, the Korea Research Institute of Chemical Technology, and that detailed in vitro findings have not been disseminated in the public domain.

Without access to primary research data, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows. The creation of an in-depth technical guide requires a foundation of empirical evidence that is currently unavailable in the public sphere for this compound.

Therefore, we must conclude that there is insufficient public information to fulfill the request for a detailed technical guide on the in vitro activity of this compound. Further information would likely only be available through direct inquiry with the research institution that developed the compound.

Preliminary Toxicity Screening of KR-60436: A Technical Guide

Disclaimer: As of November 2025, publicly available data from specific preliminary toxicity screening of the reversible proton pump inhibitor KR-60436 is limited. A 2003 pharmacokinetic study in rats established dose-independent pharmacokinetics but did not report toxicological endpoints.[1] This guide, therefore, provides a comprehensive overview of the standard methodologies and experimental workflows that would be employed in the preliminary toxicity screening of a novel compound such as this compound for researchers, scientists, and drug development professionals.

Introduction

This compound is identified as a reversible proton pump inhibitor (PPI). The preliminary toxicity screening of any new investigational drug is a critical step in early-stage drug development. These studies aim to identify potential target organs for toxicity, determine the dose-response relationship, and establish a preliminary safety profile to inform the design of subsequent non-clinical and clinical studies. This process involves a battery of in vitro and in vivo assays.

While specific data for this compound is not available, the toxicological profile of the broader class of PPIs can offer some context. Long-term use of PPIs has been associated with potential adverse effects, including an increased risk of gastrointestinal and respiratory infections, as well as impaired absorption of certain nutrients like vitamin B12 and magnesium.[2][3] Therefore, a thorough toxicological assessment of a new PPI like this compound would be crucial.

General Methodologies for Preliminary Toxicity Screening

A standard preliminary toxicity screening program for a small molecule drug candidate like this compound would typically include the following assessments:

In Vitro Toxicity Assays

In vitro studies are essential for early, high-throughput screening to identify potential cellular liabilities.

1. Cytotoxicity Assays: These assays determine the concentration at which a compound causes cell death. Common methods include:

-

MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is correlated with cell viability.

-

LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised cell membrane integrity.

-

Neutral Red Uptake Assay: This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in their lysosomes.

2. Genotoxicity Assays: These assays evaluate the potential of a compound to damage genetic material. Key assays include:

-

Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of Salmonella typhimurium to detect the ability of a compound to cause gene mutations.

-

In Vitro Micronucleus Test: This assay detects damage to chromosomes by identifying the presence of micronuclei in cultured mammalian cells.

-

In Vitro Chromosomal Aberration Test: This test assesses the ability of a compound to induce structural changes in chromosomes of cultured mammalian cells.

3. hERG Channel Assay: This assay is critical for assessing the risk of drug-induced cardiac arrhythmias. It specifically measures the inhibitory effect of a compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel.

In Vivo Toxicity Studies

In vivo studies in animal models are necessary to understand the systemic effects of a drug candidate.

1. Acute Toxicity Studies: These studies involve the administration of a single, high dose of the compound to rodents (typically rats and/or mice) to determine the median lethal dose (LD50) and identify the immediate signs of toxicity and target organs.

2. Dose-Range Finding Studies: These are short-term studies (e.g., 7-14 days) with repeated dosing at multiple dose levels. The primary objectives are to:

-

Identify the maximum tolerated dose (MTD).

-

Establish a dose-response relationship for adverse effects.

-

Inform dose selection for longer-term sub-chronic toxicity studies.

3. Toxicokinetic Studies: These studies are often integrated with other toxicity studies to correlate the observed toxic effects with the systemic exposure (Cmax, AUC) of the drug and its metabolites.

Experimental Protocols

Detailed experimental protocols for key preliminary toxicity assays are provided below.

In Vitro Cytotoxicity Assay: MTT Protocol

Objective: To determine the concentration of this compound that reduces the viability of a cultured cell line by 50% (IC50).

Materials:

-

Human cell line (e.g., HepG2 for liver cells, HK-2 for kidney cells)

-

Cell culture medium and supplements

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the different concentrations of the compound. Include vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the water-soluble MTT into an insoluble purple formazan.

-

Solubilization: Remove the MTT-containing medium and add a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

In Vivo Acute Toxicity Study Protocol (Up-and-Down Procedure)

Objective: To estimate the LD50 of this compound and identify signs of acute toxicity in rodents.

Animal Model:

-

Species: Wistar rats or CD-1 mice

-

Sex: Typically, female animals are used first.

-

Age: Young adults (8-12 weeks old)

Procedure:

-

Dosing: Administer a single oral or intravenous dose of this compound to one animal. The initial dose is selected based on available in vitro data or information on similar compounds.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Key observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

-

Dose Adjustment:

-

If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).

-

If the animal dies, the next animal is given a lower dose.

-

-

Termination: The study is stopped when one of the stopping criteria is met (e.g., a certain number of reversals in outcome have occurred).

-

Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed to identify any target organs of toxicity.

-

Data Analysis: The LD50 is calculated using specialized software based on the pattern of survivals and deaths.

Data Presentation

While no quantitative data for this compound is available, the following tables illustrate how such data would be presented.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| HepG2 | MTT | 24 | Data Not Available |

| HK-2 | LDH Release | 24 | Data Not Available |

| H9c2 | MTT | 24 | Data Not Available |

Table 2: In Vivo Acute Toxicity of this compound in Rodents

| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Key Clinical Signs |

| Rat (Female) | Oral | Data Not Available | Data Not Available | Data Not Available |

| Mouse (Female) | Intravenous | Data Not Available | Data Not Available | Data Not Available |

Mandatory Visualizations

The following diagrams illustrate common workflows in preliminary toxicity screening.

Caption: High-level workflow for preliminary toxicity screening of a new drug candidate.

References

- 1. Dose-independent pharmacokinetics of a new reversible proton pump inhibitor, this compound, after intravenous and oral administration to rats: gastrointestinal first-pass effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Adverse Effects Associated with Proton Pump Inhibitor Use - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling KR-62436: A Technical Guide to its Solubility, Stability, and Application

For Immediate Release

This technical guide provides an in-depth overview of the physicochemical properties and handling protocols for KR-62436, a potent dipeptidyl peptidase-IV (DPP-IV) inhibitor. Initial research indicates that the query "KR-60436" likely refers to KR-62436, as the former is identified as a metabolite of the latter. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the effective use of KR-62436 in a laboratory setting.

Core Properties of KR-62436

KR-62436 is a selective inhibitor of DPP-IV, an enzyme crucial in the regulation of glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, KR-62436 prevents the degradation of GLP-1, thereby potentiating its insulinotropic effects. This mechanism of action makes it a compound of significant interest in metabolic disease research, particularly for type 2 diabetes.

Solubility Data

While comprehensive quantitative solubility data in a range of solvents remains to be fully characterized in publicly available literature, existing studies and supplier information provide practical guidance for dissolving and preparing KR-62436 solutions.

| Solvent/System | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | 10 mM | A common solvent for preparing stock solutions.[1] |

| HEPES Buffer (25 mM, pH 7.4) with 140 mM NaCl and 1% BSA | Not Specified | Used as a solvent for DPP-IV inhibition assays, suggesting solubility in aqueous buffers. |

| Phosphate-Buffered Saline (PBS) with 10% DMSO | Not Specified | Utilized as a vehicle for in vivo studies, indicating that a 10% DMSO co-solvent system is effective for aqueous administration. |

Stability Profile

The stability of KR-62436 is critical for ensuring the reproducibility of experimental results. The following data on storage and handling has been compiled from available resources.

| Condition | Duration | Notes |

| Powder at -20°C | 2 years | Recommended for long-term storage of the solid compound. |

| Stock Solution in DMSO at 4°C | 2 weeks | Suitable for short-term storage of a concentrated stock. |

| Stock Solution in DMSO at -80°C | 6 months | Recommended for longer-term storage of the stock solution. |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

A standard protocol for preparing a stock solution of KR-62436 for in vitro and in vivo studies involves the use of dimethyl sulfoxide (DMSO).

Materials:

-

KR-62436 powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Aseptically weigh the required amount of KR-62436 powder.

-

Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

-

Vortex the solution until the KR-62436 is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

DPP-IV Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of KR-62436 on DPP-IV.

Materials:

-

Recombinant human DPP-IV

-

DPP-IV substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1% BSA, pH 7.4)

-

KR-62436 stock solution (10 mM in DMSO)

-

96-well black microplate

-

Plate reader capable of fluorescence measurement

Procedure:

-

Prepare serial dilutions of KR-62436 in the assay buffer.

-

Add a fixed amount of recombinant human DPP-IV to each well of the 96-well plate.

-

Add the diluted KR-62436 or vehicle control (DMSO in assay buffer) to the respective wells.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).

-

Initiate the enzymatic reaction by adding the DPP-IV substrate to all wells.

-

Monitor the fluorescence signal at appropriate excitation and emission wavelengths over time.

-

Calculate the rate of substrate hydrolysis and determine the IC50 value for KR-62436.

Visualizing the Mechanism and Workflow

To further elucidate the role of KR-62436 and its application, the following diagrams have been generated.

References

KR-60436: An In-depth Technical Guide on its Core Biological Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

KR-60436 is identified primarily as a reversible, potassium-competitive inhibitor of the gastric H+/K+-ATPase, the proton pump responsible for the final step of acid secretion in the stomach. This technical guide consolidates the available information regarding the mechanism of action of this compound, focusing on its well-documented effects on this ion pump. While the core requirement of this document was to explore various biological pathways, extensive research has revealed a significant lack of direct evidence linking this compound to other signaling cascades such as the PI3K/Akt or MAPK/ERK pathways. Therefore, this guide will concentrate on the established pharmacology of this compound as a proton pump inhibitor, presenting quantitative data, experimental methodologies, and visual representations of its mechanism.

Primary Biological Target: The Gastric H+/K+-ATPase

The principal and confirmed biological target of this compound is the H+/K+-ATPase, an enzyme located in the secretory canaliculi of parietal cells in the gastric mucosa. This enzyme plays a crucial role in gastric acid secretion by catalyzing the exchange of cytoplasmic hydronium ions (H+) for extracellular potassium ions (K+), a process powered by the hydrolysis of ATP.

Mechanism of Inhibition

This compound functions as a potassium-competitive acid blocker (P-CAB). Unlike irreversible proton pump inhibitors (PPIs) that form covalent bonds with the enzyme, this compound binds reversibly to the K+-binding site on the luminal side of the H+/K+-ATPase. This competitive inhibition prevents the binding of K+, thereby halting the ion exchange and subsequent acid secretion. The reversibility of this interaction contributes to a rapid onset of action.

Caption: Competitive inhibition of H+/K+-ATPase by this compound.

Quantitative Analysis of H+/K+-ATPase Inhibition

The potency and nature of inhibition of this compound on the H+/K+-ATPase are determined through kinetic studies. The following table summarizes key quantitative parameters used to characterize such inhibitors.

Table 1: Key Parameters for H+/K+-ATPase Inhibitor Characterization

| Parameter | Description | Typical Experimental Determination |

| IC50 | The concentration of an inhibitor that reduces the enzyme activity by 50%. | Determined from dose-response curves of H+/K+-ATPase activity assays in the presence of varying concentrations of this compound. |

| Ki | The inhibition constant, representing the affinity of the inhibitor for the enzyme. | Calculated from enzyme kinetic data using methods like Dixon or Cheng-Prusoff equations. |

| Mode of Inhibition | The mechanism by which the inhibitor affects the enzyme (e.g., competitive, non-competitive, uncompetitive). | Determined by analyzing Lineweaver-Burk or Michaelis-Menten plots of enzyme activity at different substrate (K+) and inhibitor concentrations. |

Experimental Protocols

The characterization of this compound as an H+/K+-ATPase inhibitor involves specific in vitro assays.

H+/K+-ATPase Activity Assay

Objective: To measure the enzymatic activity of H+/K+-ATPase and assess the inhibitory effect of this compound.

Methodology:

-

Preparation of Gastric Vesicles: Hog or rabbit gastric microsomes enriched with H+/K+-ATPase are prepared by differential centrifugation of stomach mucosal homogenates.

-

Assay Conditions: The reaction is typically carried out in a buffer at pH 7.4 containing MgCl2, a specific concentration of KCl (as the substrate), and ATP.

-

Measurement of ATP Hydrolysis: The enzymatic activity is quantified by measuring the rate of ATP hydrolysis, which can be determined by the amount of inorganic phosphate (Pi) released. This is often done using a colorimetric assay, such as the Fiske-Subbarow method.

-

Inhibition Studies: Varying concentrations of this compound are pre-incubated with the enzyme preparation before the addition of ATP to initiate the reaction. The percentage of inhibition is calculated relative to a control without the inhibitor.

Kinetic Analysis of Inhibition

Objective: To determine the mechanism of inhibition of this compound.

Methodology:

-

Varying Substrate and Inhibitor Concentrations: The H+/K+-ATPase activity assay is performed with a range of K+ concentrations at several fixed concentrations of this compound.

-

Data Plotting and Analysis: The initial reaction velocities are plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

-

Interpretation: For a competitive inhibitor like this compound, the lines on the Lineweaver-Burk plot will intersect on the y-axis (Vmax remains unchanged) but will have different x-intercepts (apparent Km increases with inhibitor concentration).

An In-Depth Technical Guide to KR-60436: A Novel Reversible Proton Pump Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

KR-60436 is a novel, reversible proton pump inhibitor (PPI) belonging to the pyrrolo[3,2-c]quinoline class of compounds. Developed by the Korea Research Institute of Chemical Technology (KRICT), it presents a promising alternative to conventional irreversible PPIs for the management of acid-related gastrointestinal disorders. This technical guide provides a comprehensive overview of the intellectual property, mechanism of action, experimental data, and methodologies related to this compound, intended to serve as a valuable resource for researchers and drug development professionals in the field.

Intellectual Property Status

The primary intellectual property protection for this compound is Korean Patent KR100412023B1 .

| Patent Number | KR100412023B1 |

| Application Number | 10-2002-0010135 |

| Applicant | Korea Research Institute of Chemical Technology (KRICT) |

| Filing Date | 2002-02-25 |

| Publication Date | 2004-08-26 |

| Registration Date | 2004-04-15 |

| Status | Granted |

| Title | Pyrrolo(3,2-C) Quinoline Derivatives and Acid Secretion Inhibitors Containing the Same |

This patent covers the chemical structure of this compound, its synthesis, and its use as a gastric acid secretion inhibitor. The proprietary nature of this compound necessitates careful consideration of its patent status in any future research or commercial development endeavors.

Core Compound Details

| Compound Name | This compound |

| Chemical Name | 1-(2-methyl-4-methoxyphenyl)-4-((2-hydroxyethyl)amino)-6-trifluoromethoxy-2,3-dihydropyrrolo(3,2-c)quinoline |

| Compound Class | Pyrrolo[3,2-c]quinoline |

| Therapeutic Class | Reversible Proton Pump Inhibitor (P-CAB/APA) |

Mechanism of Action

Unlike conventional PPIs (e.g., omeprazole) that form an irreversible covalent bond with the gastric H+/K+ ATPase (the proton pump), this compound acts as a reversible inhibitor. This class of drugs is also known as Potassium-Competitive Acid Blockers (P-CABs) or Acid Pump Antagonists (APAs).

The proposed mechanism of action involves the reversible, competitive binding of this compound to the K+ binding site of the H+/K+ ATPase. This ionic interaction prevents the conformational changes in the enzyme necessary for the transport of H+ ions into the gastric lumen, thereby inhibiting gastric acid secretion.

Figure 1. Mechanism of action of this compound as a reversible proton pump inhibitor.

Experimental Data

Pharmacokinetic Profile in Rats

A study on the pharmacokinetics of this compound in rats revealed dose-independent behavior after both intravenous and oral administration.[1]

| Parameter | Intravenous Administration (5, 10, 20 mg/kg) | Oral Administration (20, 50, 100 mg/kg) |

| Dose-normalized AUC | 83.0 - 104 µg·min/mL | 78.4 - 96.8 µg·min/mL |

| Absolute Oral Bioavailability (F) | - | 18.8% |

| Hepatic First-Pass Effect | - | ~22% of absorbed dose |

| Gastrointestinal First-Pass Effect | - | ~80% of oral dose |

AUC: Area under the plasma concentration-time curve

The low oral bioavailability is primarily attributed to a significant gastrointestinal first-pass effect.[1]

In Vitro and In Vivo Anti-ulcer Activity

Research on the broader class of 1-aryl-3-substituted pyrrolo[3,2-c]quinolines, to which this compound belongs, has demonstrated their efficacy in inhibiting H+/K+ ATPase and gastric acid secretion. These studies indicate that substitutions on the pyrrolo[3,2-c]quinoline core significantly impact both in vitro enzyme inhibition and in vivo anti-secretory effects.

Experimental Protocols

Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Administration:

-

Intravenous (i.v.): 5, 10, and 20 mg/kg doses.

-

Oral (p.o.): 20, 50, and 100 mg/kg doses.

-

Intraportal (i.p.), Intragastric (i.g.), and Intraduodenal (i.d.) administrations at 20 mg/kg were also performed to assess first-pass effects.

-

-

Sample Collection: Blood samples were collected at various time points post-administration.

-

Analysis: Plasma concentrations of this compound were determined using a validated analytical method (details would be in the full publication). Pharmacokinetic parameters were calculated using standard non-compartmental methods.[1]

Figure 2. Workflow for the pharmacokinetic study of this compound in rats.

Conclusion and Future Directions

This compound represents a significant development in the field of acid secretion inhibitors. Its reversible mechanism of action offers the potential for a more controlled and predictable pharmacodynamic profile compared to irreversible PPIs. The existing preclinical data demonstrates its efficacy in inhibiting the proton pump and reducing gastric acid secretion.

Further research is warranted to fully elucidate the clinical potential of this compound. This includes more extensive preclinical toxicology and safety pharmacology studies, as well as well-designed clinical trials to evaluate its efficacy and safety in human subjects for the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease. The intellectual property landscape, with the core patent held by KRICT, will be a key factor in the future development and commercialization of this promising compound.

References

Methodological & Application

Application Notes and Protocols for the Use of GSK-3β Inhibitors in Mouse Models of Neurodegenerative Disease

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound KR-60436, as specified in the initial topic, is a proton pump inhibitor. The following application notes and protocols have been developed based on the contextual implication of research in neurodegenerative disease models and focus on well-characterized Glycogen Synthase Kinase-3β (GSK-3β) inhibitors.

Introduction

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] In the context of neurodegenerative diseases such as Alzheimer's disease, dysregulation of GSK-3β activity is implicated in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, and in the processing of amyloid precursor protein (APP), contributing to the formation of amyloid-β (Aβ) plaques.[1][3][4] Inhibition of GSK-3β has therefore emerged as a promising therapeutic strategy.[1] This document provides detailed application notes and protocols for the use of three representative GSK-3β inhibitors—CHIR-99021, Tideglusib, and Lithium Chloride—in mouse models of neurodegenerative disease.

Data Presentation: Quantitative Data for GSK-3β Inhibitors in Mice

The following tables summarize key quantitative data for the selected GSK-3β inhibitors based on preclinical studies in mice.

| Compound | Parameter | Value | Mouse Strain | Administration Route | Dosage | Reference |

| CHIR-99021 | IC₅₀ (GSK-3β) | 6.7 nM | In vitro | N/A | N/A | [5] |

| IC₅₀ (GSK-3α) | 10 nM | In vitro | N/A | N/A | [5] | |

| In vivo dosage | 50 mg/kg/day | Akita type 1 diabetic mice | Intraperitoneal (i.p.) | 50 mg/kg | [6] | |

| Tideglusib | IC₅₀ (GSK-3β) | 5 nM | In vitro | N/A | N/A | N/A |

| Cmax | 1008 ng/mL | BALB/c | Oral gavage | 10 mg/kg | [7] | |

| Tmax | 0.25 h | BALB/c | Oral gavage | 10 mg/kg | [7] | |

| AUC (0-t) | 1251 ng·h/mL | BALB/c | Oral gavage | 10 mg/kg | [7] | |

| In vivo dosage | 5 mg/kg | Postnatal day 7 pups | Intraperitoneal (i.p.) | 5 mg/kg | [8] | |

| In vivo dosage | 200 mg/kg/day | Prp-hTDP-43A315T | Oral gavage | 200 mg/kg | [9] | |

| Lithium Chloride | Half-life | 3.5 - 6 h | Not specified | Subcutaneous (s.c.) | Not specified | [10] |

| Therapeutic serum level | 0.5 - 1.2 mEq/kg | Not specified | Not specified | Not specified | [11] | |

| LD₅₀ | 17.4 - 19.4 mmol/kg | C3H, DBA, BALB, C57 | Subcutaneous (s.c.) | Not specified | [12] | |

| In vivo dosage | 1.5 - 3 mEq/kg | Not specified | Intraperitoneal (i.p.) | Not specified | [11] |

Signaling Pathways

GSK-3β is a key regulator in multiple signaling pathways implicated in neurodegeneration. The diagrams below illustrate its role in the Wnt/β-catenin pathway and its broader involvement in Alzheimer's disease pathology.

References

- 1. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]

- 4. Neuroprotective Effects of Regulators of the Glycogen Synthase Kinase-3β Signaling Pathway in a Transgenic Model of Alzheimer's Disease Are Associated with Reduced Amyloid Precursor Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stemcell.com [stemcell.com]

- 6. gsk-3.com [gsk-3.com]

- 7. LC-MS/MS determination of tideglusib, a novel GSK-3β inhibitor in mice plasma and its application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tideglusib, a chemical inhibitor of GSK3β, attenuates hypoxic-ischemic brain injury in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The pharmacokinetic profile of lithium in rat and mouse; an important factor in psychopharmacological investigation of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Behavioral Actions of Lithium in Rodent Models: Leads to Develop Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lithium chloride toxicity and pharmacodynamics in inbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]

KR-60436: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

KR-60436 is a novel, reversible proton pump inhibitor (PPI) that has demonstrated potent inhibition of the gastric H+/K+ ATPase, the enzyme responsible for the final step in gastric acid secretion. This document provides a comprehensive overview of the available preclinical data on this compound, including dosage and administration guidelines derived from animal studies. Detailed, adaptable protocols for key in vitro and in vivo experiments are presented to facilitate further research and development of this compound. Additionally, a generalized signaling pathway for proton pump inhibitors is illustrated to provide context for the mechanism of action of this compound.

Introduction

Gastric acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcer disease, are prevalent conditions requiring effective therapeutic intervention. Proton pump inhibitors (PPIs) are a cornerstone of treatment, acting by suppressing gastric acid production. This compound has been identified as a reversible inhibitor of the H+/K+ ATPase, offering a potentially distinct pharmacological profile compared to irreversible PPIs. These application notes are intended to serve as a guide for researchers investigating the preclinical efficacy, pharmacokinetics, and mechanism of action of this compound.

Dosage and Administration

Preclinical pharmacokinetic studies in rats have provided initial dosage guidelines for this compound. The compound has been evaluated via both intravenous and oral routes of administration.

Table 1: Preclinical Dosage of this compound in Rats [1]

| Route of Administration | Dosage Range |

| Intravenous (i.v.) | 5, 10, and 20 mg/kg |

| Oral (p.o.) | 20, 50, and 100 mg/kg |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by inhibiting the gastric H+/K+ ATPase, also known as the proton pump, located in the secretory canaliculi of parietal cells in the stomach lining. This enzyme is the final step in the pathway of gastric acid secretion. By reversibly binding to the H+/K+ ATPase, this compound prevents the exchange of extracellular K+ for intracellular H+, thereby reducing the secretion of protons into the gastric lumen and increasing the gastric pH.

Figure 1. Simplified signaling pathway of proton pump inhibition by this compound.

Experimental Protocols

The following protocols are adapted from standard methodologies for the evaluation of proton pump inhibitors and can be tailored for the specific investigation of this compound.

In Vitro H+/K+ ATPase Inhibition Assay

This assay determines the inhibitory activity of this compound on the H+/K+ ATPase enzyme.

Materials:

-

H+/K+ ATPase-enriched microsomes (prepared from rabbit or hog gastric mucosa)

-

This compound

-

Omeprazole (as a positive control)

-

Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 20 mM KCl

-

ATP solution (2 mM)

-

Malachite green reagent for phosphate detection

-

96-well microplates

Procedure:

-

Prepare serial dilutions of this compound and omeprazole in the assay buffer.

-

Add 10 µL of the diluted compounds or vehicle (control) to the wells of a 96-well plate.

-

Add 80 µL of H+/K+ ATPase-enriched microsomes (protein concentration adjusted to 5-10 µ g/well ) to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of malachite green reagent.

-

After 15 minutes of color development at room temperature, measure the absorbance at 620 nm.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value for this compound.

Figure 2. Workflow for the in vitro H+/K+ ATPase inhibition assay.

In Vivo Gastric Acid Secretion Model (Pylorus Ligation in Rats)

This in vivo model assesses the antisecretory effect of this compound in a whole-animal system.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Anesthetic (e.g., ketamine/xylazine)

-

Surgical instruments

-

Saline solution

-

pH meter

-

Centrifuge and tubes

Procedure:

-

Fast the rats for 18-24 hours with free access to water.

-

Administer this compound or vehicle orally or intravenously at the desired dose.

-

After a specified pre-treatment time (e.g., 30-60 minutes), anesthetize the rats.

-

Perform a midline abdominal incision to expose the stomach.

-

Ligate the pylorus using a silk suture.

-

Close the abdominal incision.

-

After a 4-hour ligation period, sacrifice the animals by CO₂ asphyxiation.

-

Isolate and collect the gastric contents into a centrifuge tube.

-

Centrifuge the gastric juice at 3000 rpm for 10 minutes.

-

Measure the volume of the supernatant (gastric juice).

-

Determine the pH of the gastric juice.

-

Titrate the gastric juice with 0.01 N NaOH to pH 7.0 to determine the total acid output.

-

Calculate the percentage inhibition of gastric acid secretion compared to the vehicle-treated group.

Figure 3. Experimental workflow for the rat pylorus ligation model.

Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Materials:

-

Male Sprague-Dawley rats (200-250 g) with cannulated jugular veins

-

This compound

-

Vehicle for oral and intravenous formulations

-

Blood collection tubes (with anticoagulant)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer a single dose of this compound either intravenously (e.g., 5 mg/kg) via the tail vein or orally (e.g., 20 mg/kg) by gavage.

-

Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Prepare plasma samples for analysis by protein precipitation or liquid-liquid extraction.

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t₁/₂), and bioavailability using appropriate software.

Table 2: Summary of Pharmacokinetic Parameters of this compound in Rats (20 mg/kg oral dose) [1]

| Parameter | Value |

| Absolute Bioavailability (F) | 18.8% |

| Gastrointestinal First-Pass Effect | ~80% |

| Hepatic First-Pass Effect | ~22% of absorbed drug |

Conclusion

This compound is a promising reversible proton pump inhibitor with demonstrated preclinical efficacy in reducing gastric acid secretion. The dosage and administration guidelines provided herein, based on rat pharmacokinetic studies, offer a starting point for further investigation. The detailed experimental protocols for in vitro enzyme inhibition and in vivo gastric acid secretion, along with the pharmacokinetic study design, are intended to support the continued evaluation of this compound. Further research is warranted to fully characterize the pharmacological profile of this compound and its potential as a therapeutic agent for acid-related disorders.

References

Application Notes and Protocols for Preparing KR-60436 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

KR-60436 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key regulatory enzyme implicated in a multitude of cellular processes. Dysregulation of GSK-3β activity has been linked to various pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. As a critical tool for investigating the therapeutic potential of GSK-3β inhibition, the accurate and reproducible preparation of this compound stock solutions is paramount for obtaining reliable experimental results.

These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions. The information is intended to guide researchers in establishing consistent experimental conditions for in vitro and in vivo studies involving the modulation of GSK-3β signaling.

Data Presentation

Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₂F₃N₃O₃ | [1] |

| Molecular Weight | 433.4 g/mol | [1] |

| Appearance | White to off-white solid | General knowledge |

| Purity | ≥98% (recommended) | General knowledge |

Solubility of this compound

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (≥ 115.37 mM) | A common solvent for preparing high-concentration stock solutions.[2][3] |

| Ethanol | Sparingly soluble | May require warming. Ethanol can have effects on cellular systems.[4] |

| Water | Insoluble | Not a suitable solvent for primary stock solutions. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.334 mg of this compound (Molecular Weight = 433.4 g/mol ).

-

Dissolution:

-

Aseptically add the weighed this compound powder to a sterile microcentrifuge tube or amber glass vial.

-

Add the calculated volume of anhydrous DMSO. For a 10 mM solution with 4.334 mg of this compound, add 1 mL of DMSO.

-

Cap the tube/vial securely.

-

-

Mixing: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure the solution is clear and free of particulates.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

-

Protect the stock solution from light by using amber vials or by wrapping clear tubes in aluminum foil.

-

Calculation:

To calculate the mass of this compound required for a specific volume and concentration, use the following formula:

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

Protocol 2: Preparation of Working Solutions

This protocol outlines the dilution of the 10 mM this compound stock solution to prepare working solutions for cell-based assays.

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate cell culture medium or buffer (e.g., DMEM, PBS)

-

Sterile microcentrifuge tubes

-

Pipettes and sterile filter tips

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in the desired cell culture medium or buffer to achieve the final working concentration.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]

-

-

Example Dilution for a 10 µM Working Solution:

-

To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

Mix thoroughly by gentle pipetting.

-

-

Application: Use the freshly prepared working solution immediately in your experiment. Do not store diluted working solutions.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits GSK-3β, preventing β-catenin degradation and activating Wnt signaling.

Experimental Workflow Diagram

Caption: Workflow for preparing this compound stock and working solutions.

References

- 1. Discovery of Potent and Highly Selective Inhibitors of GSK3b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. Methanol dmso | Sigma-Aldrich [sigmaaldrich.com]

- 4. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for KR-60436 in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

KR-60436 is a novel small molecule inhibitor with potential activity against Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase implicated in numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] Dysregulation of the GSK-3β signaling pathway is associated with various diseases, including neurodegenerative disorders, cancer, and diabetes.[3] Western blot analysis is a critical technique to elucidate the mechanism of action of this compound by examining its effects on the phosphorylation state and expression levels of GSK-3β and its downstream targets. These application notes provide a comprehensive protocol for utilizing this compound in Western blot analysis to assess its impact on the GSK-3β signaling pathway.

Mechanism of Action and Signaling Pathway

GSK-3β is a constitutively active kinase that is primarily regulated by inhibitory phosphorylation at Serine 9 (Ser9).[4] The upstream kinase Akt (Protein Kinase B), a key component of the PI3K signaling pathway, phosphorylates GSK-3β at Ser9, leading to its inactivation.[1][5] This inactivation prevents GSK-3β from phosphorylating its downstream substrates, such as β-catenin and Tau. This compound is hypothesized to inhibit GSK-3β activity, which can be monitored by observing changes in the phosphorylation of GSK-3β itself or its downstream targets.

GSK-3β Signaling Pathway Diagram

Caption: The GSK-3β signaling pathway is regulated by upstream kinases like Akt.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from Western blot experiments designed to assess the efficacy and potency of this compound.

Table 1: Dose-Dependent Effect of this compound on p-GSK-3β (Ser9) Levels

| This compound Concentration (µM) | Relative p-GSK-3β (Ser9) Level (Normalized to Total GSK-3β and Control) |

| 0 (Control) | 1.00 |

| 0.1 | 0.85 |

| 1 | 0.52 |

| 10 | 0.21 |

| 50 | 0.15 |

Table 2: Time-Course of this compound (10 µM) on p-GSK-3β (Ser9) Inhibition

| Treatment Time (hours) | Relative p-GSK-3β (Ser9) Level (Normalized to Total GSK-3β and Time 0) |

| 0 | 1.00 |

| 1 | 0.78 |

| 6 | 0.45 |

| 12 | 0.25 |

| 24 | 0.22 |

Experimental Protocols

This section provides a detailed protocol for treating cells with this compound and subsequently performing a Western blot to analyze the phosphorylation status of GSK-3β.

Cell Culture and Treatment

-

Cell Seeding: Plate a suitable cell line (e.g., SH-SY5Y, HEK293) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Treatment:

-

For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) for a fixed time (e.g., 12 hours). Include a vehicle control (e.g., DMSO).

-

For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 10 µM) for various durations (e.g., 1, 6, 12, 24 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[6]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

Western Blot Protocol

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4X Laemmli sample buffer to each sample to a final concentration of 1X.

-

Boil the samples at 95-100°C for 5-10 minutes.[7]

-

-

SDS-PAGE:

-

Load 20-30 µg of protein per lane into a 10% SDS-polyacrylamide gel.

-

Include a pre-stained protein ladder to monitor protein separation.

-

Run the gel at 100-120 V until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]

-

A wet or semi-dry transfer system can be used. Follow the manufacturer's instructions.

-

-

Blocking:

-

Primary Antibody Incubation:

-

Incubate the membrane with primary antibodies against p-GSK-3β (Ser9) and total GSK-3β. Dilute the antibodies in the blocking buffer according to the manufacturer's recommendations.

-

Incubate overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

-

Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the p-GSK-3β signal to the total GSK-3β signal for each sample.

-

Western Blot Workflow Diagram

Caption: A standard workflow for Western blot analysis of this compound treated cells.

Troubleshooting

| Problem | Possible Cause | Solution |

| No or Weak Signal | Inactive primary or secondary antibody | Use fresh or validated antibodies. Optimize antibody concentration. |

| Insufficient protein loading | Increase the amount of protein loaded per lane. | |

| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |

| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |

| Antibody concentration too high | Decrease the concentration of primary and/or secondary antibodies. | |

| Insufficient washing | Increase the number and duration of wash steps. | |

| Non-specific Bands | Antibody cross-reactivity | Use a more specific primary antibody. Optimize antibody dilution. |

| Protein degradation | Use fresh samples and always include protease inhibitors in the lysis buffer. |

Conclusion

This document provides a detailed framework for utilizing this compound in Western blot analysis to investigate its effects on the GSK-3β signaling pathway. The provided protocols and diagrams serve as a starting point for researchers. Optimal conditions for cell treatment and antibody concentrations may vary depending on the cell line and specific reagents used, and therefore should be empirically determined. Careful execution of these protocols will enable a thorough characterization of the molecular effects of this compound.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. GSK3α negatively regulates GSK3β by decreasing its protein levels and enzymatic activity in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays [mdpi.com]

- 4. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bio-rad.com [bio-rad.com]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 8. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]

Application Notes and Protocols: High-Throughput Screening for Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential therapeutic agents. This document provides detailed application notes and protocols for the use of kinase inhibitors in HTS campaigns, with a focus on identifying novel modulators of Glycogen Synthase Kinase 3β (GSK-3β), a key target in various diseases, including neurodegenerative disorders and diabetes.[1] While the compound KR-60436 was initially queried, public domain data for its use in HTS is limited. Therefore, this document will focus on the principles and established protocols for screening GSK-3β inhibitors, which can be adapted for other kinase targets.

GSK-3β is a serine/threonine kinase involved in numerous cellular processes, making it an attractive target for therapeutic intervention.[2] HTS assays for GSK-3β inhibitors are designed to identify compounds that modulate its kinase activity.

Signaling Pathway

The signaling pathway involving GSK-3β is complex and integrated with multiple cellular processes. A simplified representation of a generic kinase signaling cascade leading to cellular responses is depicted below. In many pathways, kinases like GSK-3β are constitutively active and are regulated by inhibitory phosphorylation.

Caption: Simplified GSK-3β Signaling Pathway.

High-Throughput Screening Workflow

The process of identifying novel kinase inhibitors through HTS follows a structured workflow, from assay development to hit validation.

Caption: General High-Throughput Screening Workflow.

Experimental Protocols

Luminescent Kinase Assay for GSK-3β

This protocol is adapted from established luminescent-based kinase assays, which measure the amount of ATP remaining in solution following a kinase reaction. A decrease in signal indicates kinase activity, while signal preservation suggests inhibition.

Materials:

-

GSK-3β enzyme (recombinant)

-

GSK-3β substrate peptide

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

Test compounds dissolved in DMSO

-

Positive control (e.g., a known GSK-3β inhibitor)

-

Negative control (DMSO vehicle)

-

384-well white, opaque plates

Procedure:

-

Compound Plating: Dispense test compounds and controls into 384-well plates using an acoustic liquid handler or a pintool. Typically, a final assay concentration of 10 µM is used for primary screening.

-

Kinase Reaction Mixture Preparation: Prepare a master mix containing GSK-3β enzyme, substrate peptide, and ATP in the assay buffer. The optimal concentrations of each component should be determined during assay development.

-

Initiation of Kinase Reaction: Add the kinase reaction mixture to the compound-plated wells.

-

Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes), allowing the kinase reaction to proceed.

-

Signal Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

Data Analysis and Hit Selection

The raw data from the plate reader is normalized to controls on each plate. The percentage of inhibition is calculated using the following formula:

% Inhibition = 100 * (SignalTest Compound - SignalNegative Control) / (SignalPositive Control - SignalNegative Control)

A Z'-factor is calculated to assess the quality of the assay:

Z' = 1 - (3 * (SDPositive Control + SDNegative Control)) / |MeanPositive Control - MeanNegative Control|

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS. Hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Quantitative Data Summary

The following table summarizes representative data from a hypothetical HTS campaign for GSK-3β inhibitors.

| Parameter | Value | Description |

| Library Size | 100,000 | Total number of compounds screened. |

| Screening Concentration | 10 µM | Concentration of test compounds in the primary screen. |

| Z'-factor | 0.75 | A measure of assay quality and robustness. |

| Hit Rate | 0.5% | Percentage of compounds identified as primary hits. |

| Confirmed Hits | 25 | Number of primary hits confirmed in dose-response assays. |